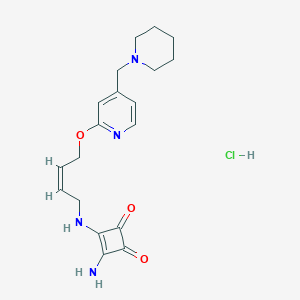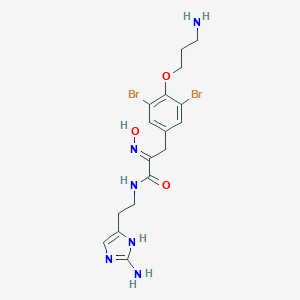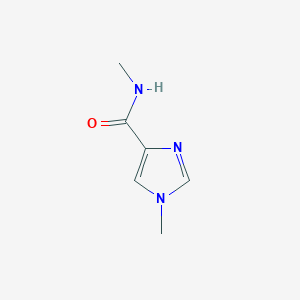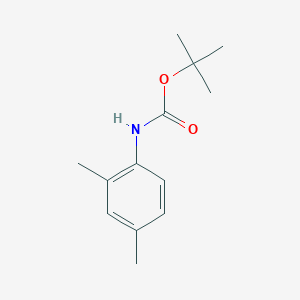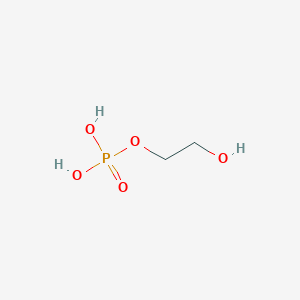![molecular formula C40H43ClN4O11 B143825 1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE CAS No. 132523-91-2](/img/structure/B143825.png)
1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE
描述
1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE is a visible light-excitable, high-affinity calcium ion indicator. It is widely used in various scientific research applications due to its ability to fluoresce upon binding with calcium ions. This dye is particularly useful in studies involving calcium signaling, as it can measure calcium ion concentrations in cells and tissues with high levels of autofluorescence .
准备方法
Synthetic Routes and Reaction Conditions
1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE is typically synthesized by reacting rhodamine derivatives with specific reagents to introduce calcium-binding properties. The acetoxymethyl ester form of Rhod 2 is commonly used to facilitate cellular uptake. The preparation involves dissolving Rhod 2 in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentration for use in experiments .
Industrial Production Methods
Industrial production of Rhod 2 involves large-scale synthesis using automated processes to ensure consistency and purity. The dye is produced in bulk, purified, and then packaged for distribution. The production process is designed to meet stringent quality control standards to ensure the dye’s effectiveness in research applications .
化学反应分析
Types of Reactions
Rhod 2 primarily undergoes binding reactions with calcium ions. The dye’s fluorescence intensity increases significantly upon binding with calcium ions, making it a valuable tool for detecting changes in calcium ion concentrations .
Common Reagents and Conditions
Dimethyl sulfoxide (DMSO): Used to dissolve Rhod 2 for creating stock solutions.
Pluronic F-127: Added to improve the solubility of Rhod 2 in aqueous media.
Probenecid: Used to reduce leakage of de-esterified indicators in cells
Major Products Formed
The primary product formed from the reaction of Rhod 2 with calcium ions is the calcium-bound form of Rhod 2, which exhibits enhanced fluorescence .
科学研究应用
1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE is extensively used in various fields of scientific research:
Chemistry: Used to study calcium ion dynamics in chemical reactions.
Biology: Employed in cellular and molecular biology to measure intracellular calcium levels.
Medicine: Utilized in medical research to investigate calcium signaling pathways in health and disease.
Industry: Applied in industrial processes that require precise measurement of calcium ion concentrations .
作用机制
Rhod 2 exerts its effects by binding to calcium ions, which leads to a significant increase in its fluorescence intensity. The dye’s acetoxymethyl ester group facilitates cellular uptake, and once inside the cell, cytoplasmic esterases remove the ester group, resulting in the accumulation of the cell-impermeable calcium indicator .
相似化合物的比较
Rhod 2 is unique among calcium indicators due to its long-wavelength fluorescence, which reduces interference from autofluorescence in cells and tissues. Similar compounds include:
Rhod-FF: Another rhodamine derivative with different spectral properties.
Carboxytetramethylrhodamine (TAMRA): A rhodamine-based dye used for different applications.
Tetramethylrhodamine ethyl ester (TMRE): Used for mitochondrial membrane potential measurements .
Rhod 2 stands out for its high affinity for calcium ions and its suitability for use in environments with high levels of autofluorescence.
属性
IUPAC Name |
[9-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O11.ClH/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APERIXFHHNDFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)O)CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132523-91-2 | |
| Record name | Rhod-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132523912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RHOD-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10I3106D4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



